Methylterephthalonitrile

Descripción general

Descripción

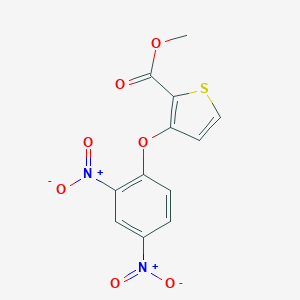

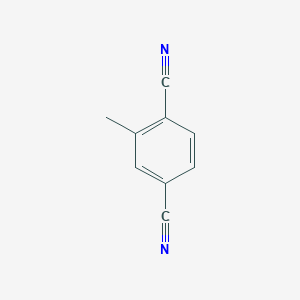

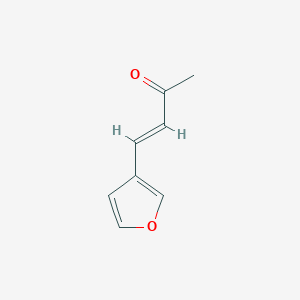

Methylterephthalonitrile is a chemical compound with the linear formula H3CC6H3(CN)2. It has a molecular weight of 142.16 .

Synthesis Analysis

The synthesis of Methylterephthalonitrile involves multiple steps starting from 2-methylterephthalonitrile and finally terephthalate functional groups were lithiated .

Molecular Structure Analysis

The molecular structure of Methylterephthalonitrile is represented by the formula C9H6N2 .

Physical And Chemical Properties Analysis

Methylterephthalonitrile is a solid substance with a melting point of 149-151 °C (lit.) . It has a molecular weight of 142.16 and a density of 1.1±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Methylterephthalonitrile: A Comprehensive Analysis of Scientific Research Applications: Methylterephthalonitrile is a compound that has garnered interest in various scientific research fields due to its unique properties. Below is a detailed analysis of its applications across six distinct fields:

High-Performance Phthalonitrile Resins

Methylterephthalonitrile serves as a monomer in the synthesis of phthalonitrile resins , which are known for their exceptional thermal stability and mechanical properties. These resins are utilized in the electronics field for their low dielectric loss, densely cross-linked network, and polyaromatic structure, making them suitable for high-performance electronic applications .

Advanced Material Synthesis

The compound’s ability to form densely cross-linked networks is leveraged in creating materials that require high thermal stability . This makes it an ideal candidate for use in environments exposed to extreme temperatures or conditions requiring durable materials .

Polymer Electrode Materials

In the realm of energy storage, Methylterephthalonitrile is explored as a precursor for polymer electrode materials . These materials are crucial in developing alkali metal-ion rechargeable batteries , serving as electrode components that enhance battery performance and longevity .

Organic Redox Polymers

The compound’s chemical structure allows it to be part of organic redox polymers . These polymers are significant in electrochemical applications, particularly as they relate to energy conversion and storage systems .

Low Dielectric Materials

Due to its low dielectric properties, Methylterephthalonitrile-based resins are suitable for applications requiring materials with minimal electrical interference, such as in certain types of sensors and insulators .

Aerospace Applications

The high thermal resistance and mechanical strength of phthalonitrile resins derived from Methylterephthalonitrile make them candidates for use in aerospace components . These components must withstand harsh conditions while maintaining integrity and performance .

Safety and Hazards

Methylterephthalonitrile is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

2-methylbenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXAVMZSVIODSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439515 | |

| Record name | 2-methylterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylterephthalonitrile | |

CAS RN |

55984-93-5 | |

| Record name | 2-methylterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylyterephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main products obtained from the α-bromination of 2,5-dimethylterephthalonitrile, and how does the reaction time influence their yields?

A1: The α-bromination of 2,5-dimethylterephthalonitrile (DMT) using N-bromosuccinimide (NBS) yields four main products:

Q2: How are the different α-brominated 2,5-dimethylterephthalonitrile derivatives characterized?

A2: Researchers employed a combination of analytical techniques to characterize the α-brominated DMT derivatives:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique was crucial in elucidating the molecular structures of the different bromination products. [, ]

- Mass Spectrometry (MS): MS analysis provided information about the molecular weight of each derivative, further confirming their identities. []

- Chromatography: Column chromatography, specifically using C18-RP absorbent and a methanol/water (70:30) mobile phase, effectively separated the reaction mixture, allowing for the isolation and purification of individual brominated products. [] This separation facilitated subsequent characterization by NMR and MS.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)

![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)